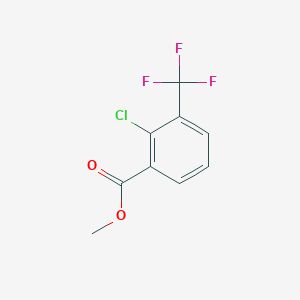

Methyl 2-chloro-3-(trifluoromethyl)benzoate

Overview

Description

Methyl 2-chloro-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways, depending on their substitution . The trifluoromethyl group can also influence the reactivity and electronic properties of the molecule .

Biochemical Pathways

Trifluoromethyl groups are often used in pharmaceuticals to modulate the metabolic stability and lipophilicity of drug molecules .

Pharmacokinetics

The compound’s safety data sheet indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it can be absorbed through inhalation, skin contact, and eye contact.

Result of Action

The compound’s safety data sheet indicates that it may cause respiratory, skin, and eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-3-(trifluoromethyl)benzoate. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment .

Biological Activity

Methyl 2-chloro-3-(trifluoromethyl)benzoate is an organic compound with significant biological activity, primarily due to the presence of the trifluoromethyl group and chlorine substituent. This article reviews its biological properties, mechanisms of action, and potential applications in pharmacology and agrochemicals.

This compound has the molecular formula C9H7ClF3O2. The structure consists of a benzoate moiety with a methyl ester and halogen substituents that enhance its reactivity and biological interactions. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound's pharmacodynamics.

1. Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the incorporation of trifluoromethyl groups can increase the potency of drugs targeting various biological pathways, such as serotonin uptake inhibition and enzyme inhibition in metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Serotonin uptake inhibition | Increased potency (6-fold) | |

| Enzyme inhibition | Enhanced drug potency | |

| Antimicrobial activity | Moderate to high |

2. Toxicological Studies

Toxicity assessments using model organisms like zebrafish embryos have provided insights into the safety profile of this compound. These studies typically evaluate developmental toxicity and lethality at various concentrations. Results indicate that while some fluorinated compounds exhibit significant toxicity, others, including certain derivatives of benzoates, may show lower toxicity levels, suggesting a selective safety profile for further development .

Case Studies

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit specific enzymes implicated in metabolic disorders. The results showed promising inhibition rates, suggesting that this compound could be a candidate for treating conditions linked to enzyme dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The trifluoromethyl group increases the electrophilicity of the aromatic system, enhancing interactions with nucleophiles in biological systems.

- Hydrophobic Interactions : The bulky trifluoromethyl group contributes to hydrophobic interactions with lipid membranes, potentially affecting cell permeability and bioavailability.

- Enzyme Interaction : The compound may interact with specific enzyme active sites through non-covalent interactions, leading to inhibition or modulation of enzymatic activity.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective.

Case Studies

- Trifluoromethylated Drugs : A review highlighted the role of trifluoromethyl groups in FDA-approved drugs over the past two decades. These compounds often exhibit improved pharmacokinetic properties due to the electron-withdrawing nature of the trifluoromethyl group, which can influence drug behavior in biological systems .

- Antitubercular Agents : Research has shown that derivatives of benzoic acid with trifluoromethyl groups exhibit promising antitubercular activity. This compound can be utilized to synthesize such derivatives, enhancing their efficacy against tuberculosis .

Agrochemicals

The compound is also utilized in the development of herbicides and pesticides. Its structural properties allow it to act effectively against a variety of weeds and pests.

Research Insights

- Herbicide Development : Patents have documented the synthesis of herbicides using this compound as a precursor. The compound's ability to disrupt plant growth pathways makes it valuable in agricultural applications .

- Synthesis of Active Ingredients : The compound can be transformed into various active ingredients through electrophilic substitution reactions, enhancing its utility in crop protection formulations.

Materials Science

In materials science, this compound is explored for its potential in synthesizing fluorinated polymers and advanced materials.

Applications

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance. Research indicates that these polymers can be used in coatings, adhesives, and other industrial applications .

- Borylation Reactions : Recent studies have demonstrated that this compound can undergo iridium-catalyzed borylation reactions, leading to new materials with enhanced functionalities .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhanced pharmacokinetics |

| Agrochemicals | Precursor for herbicides | Effective weed control |

| Materials Science | Synthesis of fluorinated polymers | Increased stability and resistance |

| Chemical Reactions | Borylation for new material development | Creation of advanced functional materials |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl group at the 3-position enhances the electrophilicity of the aromatic ring, facilitating displacement reactions.

Key Reactions:

Mechanistic Insight :

-

The reaction with sodium azide proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the electron-deficient aromatic ring is activated by the trifluoromethyl group .

-

Thiol substitution requires polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Hydrolysis Pathways:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 h | 2-Chloro-3-(trifluoromethyl)benzoic acid | 85% | |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 70°C | Same as above | 78% |

Structural Confirmation :

-

The product’s identity is verified via NMR, showing the disappearance of the ester methyl peak at δ 3.9 ppm and the appearance of a broad carboxylic acid proton .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reduction Pathways:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |

| DIBAL-H | Toluene, −78°C, 2 h | Same as above |

Key Observation :

-

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H may require longer reaction times for complete conversion .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Example Reactions:

Notable Example :

-

Reaction with aryl boronic acids under Suzuki conditions yields biaryl derivatives, leveraging the chlorine as a leaving group .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, but directed meta-substitution is feasible under strong electrophilic conditions.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Chloro-3-(trifluoromethyl)-5-nitrobenzoate |

Regioselectivity :

-

Nitration occurs meta to the trifluoromethyl group, consistent with its strong electron-withdrawing effect .

Functional Group Interconversion

The ester group can be converted to other derivatives, such as amides or anhydrides.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amidation | NH₃ (g), MeOH, 60°C | 2-Chloro-3-(trifluoromethyl)benzamide |

Synthetic Utility :

-

Amidation proceeds via in-situ generation of the acid chloride using thionyl chloride, followed by ammonia treatment .

Stability and Degradation

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for preparing methyl 2-chloro-3-(trifluoromethyl)benzoate, and how can intermediates be characterized?

Methodological Answer: A common approach involves the esterification of 2-chloro-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key intermediates, such as the trifluoromethyl-substituted benzoyl chloride, can be synthesized via chlorination using thionyl chloride (SOCl₂) . Characterization should include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and ester formation.

- Mass spectrometry (EI or ESI-MS) to verify molecular weight and fragmentation patterns.

- HPLC purity analysis (>95% by area) to ensure minimal side products .

Q. Q2. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer: Crystallization trials should use slow evaporation from solvents like dichloromethane/hexane or methanol/water. For structural refinement, employ the SHELX suite (e.g., SHELXL for small-molecule refinement), ensuring high-resolution data (e.g., <1.0 Å) to resolve trifluoromethyl and chloro substituents . Key parameters:

- Temperature control : Crystallize at 4°C to minimize thermal motion.

- Data collection : Use synchrotron radiation for weak diffractors like fluorine atoms.

Advanced Research Questions

Q. Q3. How can computational methods reconcile discrepancies in experimental reactivity data for trifluoromethyl-substituted benzoates?

Methodological Answer: Contradictions in reactivity (e.g., unexpected regioselectivity in nucleophilic substitution) may arise from steric effects of the trifluoromethyl group. Use DFT calculations (e.g., Gaussian or ORCA) to model:

- Electrostatic potential surfaces to predict reactive sites.

- Transition-state energies to compare pathways for Cl⁻ displacement vs. ester hydrolysis.

Cross-validate with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic monitoring (e.g., in situ IR for reaction intermediates) .

Q. Q4. What strategies mitigate challenges in analyzing biological activity data for this compound derivatives?

Methodological Answer: Bioactivity studies (e.g., pesticide screening) require:

- Metabolite profiling : Use LC-MS/MS to identify degradation products and assess metabolic stability.

- Structure-activity relationship (SAR) : Compare analogs (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate) to isolate contributions of substituent positions .

- Controlled assays : Address false positives from ester hydrolysis by including protease inhibitors in bioassays .

Q. Q5. How can conflicting spectral data for trifluoromethyl-containing compounds be resolved?

Methodological Answer: Conflicts in ¹⁹F NMR shifts or splitting patterns often arise from solvent effects or impurities. Standardize protocols:

- Internal reference : Use trifluoroacetic acid (TFA) as a chemical shift standard.

- Decoupling experiments : Apply ¹H-¹⁹F HOESY to study spatial proximity of substituents.

- High-field instruments : Use 500 MHz+ spectrometers to resolve fine splitting from J-coupling .

Q. Critical Analysis of Evidence

- Structural Data : SHELX-based refinement is robust for small molecules but may require manual adjustment for disordered fluorine atoms .

- Synthetic Routes : While esterification is standard, alternative methods (e.g., Mitsunobu reaction) are underexplored in the literature .

- Bioactivity Claims : Pesticide applications cited in older sources (e.g., 2001) require validation with modern resistance profiles .

Properties

IUPAC Name |

methyl 2-chloro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEECXUQPLLXGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.